molecular formula C13H15BrN2S B12146120 Ethanamine, N-[4-(4-bromophenyl)-3-ethyl-2(3H)-thiazolylidene]- CAS No. 732238-01-6

Ethanamine, N-[4-(4-bromophenyl)-3-ethyl-2(3H)-thiazolylidene]-

Cat. No.: B12146120
CAS No.: 732238-01-6
M. Wt: 311.24 g/mol
InChI Key: ZOFFPZHZZMSJLU-UHFFFAOYSA-N
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Description

Ethanamine, N-[4-(4-bromophenyl)-3-ethyl-2(3H)-thiazolylidene]- is a complex organic compound that features a bromophenyl group attached to a thiazolylidene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanamine, N-[4-(4-bromophenyl)-3-ethyl-2(3H)-thiazolylidene]- typically involves the reaction of 4-bromobenzaldehyde with ethylamine and thioamide under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The mixture is heated to reflux for several hours, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Ethanamine, N-[4-(4-bromophenyl)-3-ethyl-2(3H)-thiazolylidene]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethanamine, N-[4-(4-bromophenyl)-3-ethyl-2(3H)-thiazolylidene]- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Studied for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethanamine, N-[4-(4-bromophenyl)-3-ethyl-2(3H)-thiazolylidene]- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or disruption of membrane integrity.

Comparison with Similar Compounds

Similar Compounds

    4-Bromophenethylamine: A related compound with similar structural features but lacking the thiazolylidene ring.

    N-(4-Bromobenzyl)ethanamine: Another similar compound with a different substitution pattern on the benzene ring.

Uniqueness

Ethanamine, N-[4-(4-bromophenyl)-3-ethyl-2(3H)-thiazolylidene]- is unique due to the presence of the thiazolylidene ring, which imparts distinct chemical and biological properties

Properties

CAS No.

732238-01-6

Molecular Formula

C13H15BrN2S

Molecular Weight

311.24 g/mol

IUPAC Name

4-(4-bromophenyl)-N,3-diethyl-1,3-thiazol-2-imine

InChI

InChI=1S/C13H15BrN2S/c1-3-15-13-16(4-2)12(9-17-13)10-5-7-11(14)8-6-10/h5-9H,3-4H2,1-2H3

InChI Key

ZOFFPZHZZMSJLU-UHFFFAOYSA-N

Canonical SMILES

CCN=C1N(C(=CS1)C2=CC=C(C=C2)Br)CC

Origin of Product

United States

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